molecular formula C6H8ClN B1357806 Di(prop-2-yn-1-yl)amine hydrochloride CAS No. 93282-90-7

Di(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B1357806
CAS No.: 93282-90-7
M. Wt: 129.59 g/mol
InChI Key: PXLDYNBXYLPYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H8ClN. It is a derivative of dipropargylamine, characterized by the presence of two prop-2-yn-1-yl groups attached to a nitrogen atom, forming a hydrochloride salt. This compound is known for its applications in organic synthesis and its potential biological activities.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.

Biochemical Pathways

Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could affect a variety of biochemical pathways, particularly those involving azide-containing compounds.

Result of Action

Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could induce a variety of molecular and cellular changes, depending on the specific targets and pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of propargylamine with propargyl halides under basic conditions. The reaction typically proceeds as follows:

  • Reaction of Propargylamine with Propargyl Bromide

      Reagents: Propargylamine, propargyl bromide, and a base such as sodium hydroxide.

      Conditions: The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.

      Product: Di(prop-2-yn-1-yl)amine.

  • Formation of Hydrochloride Salt

      Reagents: Di(prop-2-yn-1-yl)amine and hydrochloric acid.

      Conditions: The amine is dissolved in an organic solvent, and hydrochloric acid is added dropwise to form the hydrochloride salt.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Di(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

      Products: Oxidized derivatives of di(prop-2-yn-1-yl)amine.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: The reaction is performed in an inert atmosphere, often in an organic solvent.

      Products: Reduced forms of di(prop-2-yn-1-yl)amine.

  • Substitution

      Reagents: Various nucleophiles such as halides or amines.

      Conditions: The reaction is carried out in an organic solvent, often with a catalyst.

      Products: Substituted derivatives of di(prop-2-yn-1-yl)amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Solvents: Tetrahydrofuran, dichloromethane, ethanol.

    Catalysts: Palladium, copper.

Scientific Research Applications

Di(prop-2-yn-1-yl)amine hydrochloride has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the synthesis of heterocyclic compounds and pharmaceuticals.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic applications, including neuroprotective effects.
    • Evaluated for its role in the treatment of neurodegenerative diseases.
  • Industry

    • Utilized in the production of specialty chemicals.
    • Applied in the development of advanced materials and polymers.

Comparison with Similar Compounds

Di(prop-2-yn-1-yl)amine hydrochloride can be compared with other similar compounds, such as:

  • Propargylamine

      Similarity: Both compounds contain a propargyl group.

      Difference: this compound has two propargyl groups, while propargylamine has only one.

  • N,N-Di(prop-2-yn-1-yl)amine

      Similarity: Both compounds have two propargyl groups attached to a nitrogen atom.

      Difference: this compound is the hydrochloride salt form, while N,N-di(prop-2-yn-1-yl)amine is the free base.

  • Selegiline

      Similarity: Both compounds contain a propargyl group and are used in neuroprotective research.

      Difference: Selegiline has a different molecular structure and is a well-known monoamine oxidase inhibitor.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biological research, and potential therapeutic uses. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-prop-2-ynylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c1-3-5-7-6-4-2;/h1-2,7H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLDYNBXYLPYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605667
Record name N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93282-90-7
Record name N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(prop-2-yn-1-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.